molecular formula C25H19N5O B5479202 1-{3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}-1H-1,2,3-benzotriazole

1-{3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}-1H-1,2,3-benzotriazole

Cat. No.: B5479202
M. Wt: 405.5 g/mol
InChI Key: FIOWVHUMECJJFP-NXVVXOECSA-N
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Description

The compound is a complex organic molecule that contains a benzotriazole moiety and a phenylpyrazole moiety . These types of compounds are often used in medicinal chemistry and materials science due to their unique properties .


Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of multiple aromatic rings .


Chemical Reactions Analysis

Benzotriazoles are known to participate in a variety of chemical reactions, often acting as ligands for metal ions . Pyrazoles can undergo reactions at the 3-position to form a variety of substituted derivatives .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, many pyrazole derivatives exhibit biological activity by interacting with enzymes or receptors in the body .

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety precautions. Without specific information, it’s difficult to comment on the exact safety and hazards associated with this compound .

Future Directions

The future directions for research into this compound could include exploring its potential applications in medicinal chemistry or materials science, given the known properties of benzotriazoles and pyrazoles .

Properties

IUPAC Name

(Z)-1-(benzotriazol-1-yl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N5O/c1-18-11-13-19(14-12-18)25-20(17-29(27-25)21-7-3-2-4-8-21)15-16-24(31)30-23-10-6-5-9-22(23)26-28-30/h2-17H,1H3/b16-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOWVHUMECJJFP-NXVVXOECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)N3C4=CC=CC=C4N=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=C\C(=O)N3C4=CC=CC=C4N=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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